molecular formula C10H17N3O B6272745 rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine CAS No. 2307747-75-5

rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine

Cat. No.: B6272745
CAS No.: 2307747-75-5
M. Wt: 195.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a pyrazole ring and an oxane ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine typically involves multi-step organic reactions One common method starts with the preparation of the oxane ring through a cyclization reaction The pyrazole ring is then introduced via a condensation reaction with appropriate reagents

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or primary amines.

Scientific Research Applications

rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol
  • [(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]amine
  • [(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]carboxylic acid

Uniqueness

rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine is unique due to its specific combination of functional groups and chiral centers This gives it distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

2307747-75-5

Molecular Formula

C10H17N3O

Molecular Weight

195.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.